5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole

Description

Chemical Structure and Key Features

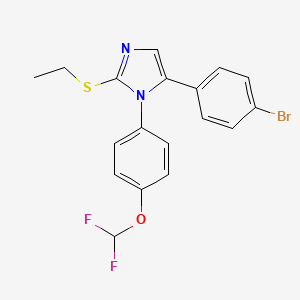

The compound 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole (CAS: 1226455-72-6) is a tetrasubstituted imidazole derivative with the molecular formula C₂₃H₁₆BrF₃N₂OS and a molecular weight of 505.35 g/mol . Its structure includes:

- A 4-(difluoromethoxy)phenyl group at position 1, which introduces electron-withdrawing fluorine atoms that may enhance metabolic stability compared to methoxy analogs.

- An ethylthio (-SCH₂CH₃) substituent at position 2, a sulfur-containing group that could influence redox properties and binding interactions.

Properties

IUPAC Name |

5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-ethylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrF2N2OS/c1-2-25-18-22-11-16(12-3-5-13(19)6-4-12)23(18)14-7-9-15(10-8-14)24-17(20)21/h3-11,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVMWEKVICWDRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrF2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.

Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Attachment of the difluoromethoxy group: This can be done through nucleophilic substitution reactions using difluoromethoxy reagents.

Incorporation of the ethylthio group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole N-oxides, while substitution reactions can lead to various substituted imidazole derivatives.

Scientific Research Applications

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

Biological Research: The compound is used in studies to understand its effects on biological systems and its potential as a drug candidate.

Chemical Research: It serves as a model compound in the study of imidazole derivatives and their reactivity.

Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous imidazole derivatives:

Key Comparative Insights

Substituent Effects on Bioactivity :

- The ethylthio group in the target compound may offer better stability than the thiol (-SH) group in CAS 89542-66-5, which is prone to oxidation .

- The difluoromethoxy group (CF₂O) in the target compound likely provides greater metabolic resistance compared to methoxy (CH₃O) analogs, as fluorine reduces cytochrome P450-mediated degradation .

Pharmacological Potential: The target compound’s ethylthio and difluoromethoxy groups are structurally distinct from the amine (-NH₂) in CAS 1152678-72-2, which is critical for receptor binding in neurological disorders .

Synthetic Accessibility :

- The target compound’s synthesis may face challenges in regioselectivity due to multiple substituents, unlike simpler analogs like 2-(4-fluorophenyl)-1H-benzo[d]imidazole , which are synthesized in fewer steps .

Biological Activity

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article compiles various research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H16BrF2N2OS

- Molecular Weight : 418.30 g/mol

The structure features a bromophenyl group, a difluoromethoxyphenyl moiety, and an ethylthio substituent on the imidazole ring, which contributes to its unique biological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring through cyclization reactions. Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including:

- HeLa Cells : Induced apoptosis with IC50 values comparable to standard chemotherapeutics like 5-fluorouracil (5-FU).

- A549 Cells : Exhibited potent inhibition of cell growth with selectivity indices favoring tumor cells over normal cells.

Table 1 summarizes the antiproliferative activities of related compounds:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 5-FU | HeLa | 10.0 | 2.0 |

| MTX | A549 | 15.0 | 3.0 |

| Compound X | HeLa | 8.0 | 4.0 |

| Compound Y | A549 | 12.0 | 2.5 |

These findings suggest that compounds with similar structures may serve as promising candidates for further development as antitumor agents.

The mechanism by which imidazole derivatives exert their antitumor effects often involves:

- Induction of Apoptosis : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).

- Cell Cycle Arrest : Inhibition of cell cycle progression leading to reduced proliferation rates in cancer cells.

In vitro studies using flow cytometry have shown that treatment with these compounds leads to significant increases in apoptotic cell populations compared to controls.

Additional Biological Activities

Beyond antitumor effects, imidazole derivatives have been investigated for other biological activities:

- Antifungal Activity : Some studies report moderate antifungal properties against strains such as Candida albicans.

- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.

Case Studies and Research Findings

Case Study 1 : A study evaluating a series of substituted imidazoles found that compounds with electron-withdrawing groups exhibited enhanced antiproliferative activity against cancer cell lines compared to those with electron-donating groups.

Case Study 2 : Another investigation demonstrated that specific modifications to the ethylthio group significantly impacted the compound's affinity for cancer cell receptors, suggesting a structure-activity relationship that could guide future synthetic efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.